molecular formula C4H3IS B1329286 3-Iodothiophene CAS No. 10486-61-0

3-Iodothiophene

Cat. No. B1329286
CAS RN: 10486-61-0
M. Wt: 210.04 g/mol
InChI Key: WGKRMQIQXMJVFZ-UHFFFAOYSA-N
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Description

3-Iodothiophene is a chemical compound that has been the subject of various research studies due to its utility in the synthesis of thiophene derivatives, which are important in the development of pharmaceuticals, agrochemicals, and materials for electronic devices. The compound is characterized by the presence of an iodine atom attached to the thiophene ring, which is a five-membered sulfur-containing heterocycle .

Synthesis Analysis

The synthesis of 3-iodothiophene has been approached through different methods. One approach involves the direct iodocyclization of alkynylthiol derivatives, which are obtained from alpha-mercapto ketones or alpha-mercapto esters. This method has been shown to produce 3-iodothiophene derivatives in good yields using molecular iodine in the presence of NaHCO3 at room temperature . Another method utilizes iodoheterocyclisation of 1-mercapto-3-alkyn-2-ols in ionic liquids, which not only provides good yields but also allows for the recycling of the reaction medium, highlighting an environmentally friendly aspect of the synthesis . Additionally, the synthesis of 3-iodothiophenes via iodocyclization of (Z)-thiobutenynes has been reported, offering a simple and efficient route to these compounds .

Molecular Structure Analysis

The molecular structure of 3-iodothiophene derivatives can vary depending on the substituents attached to the thiophene ring. For instance, the X-ray structure of a related compound, 3,3'-bis(2-hydroxyethyl)-2,2'-bithiophene, shows a noncoplanar anti conformation with a significant inter-ring twist angle, which is influenced by intermolecular hydrogen-bonding interactions . This suggests that the molecular structure of 3-iodothiophene derivatives can be influenced by the nature of the substituents and their interactions.

Chemical Reactions Analysis

3-Iodothiophenes serve as substrates for further chemical reactions, such as Sonogashira cross-coupling, to obtain thiophene acetylenes . The presence of the iodine atom makes them reactive towards various coupling reactions, which are essential in the synthesis of more complex thiophene-based structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-iodothiophene derivatives are influenced by their molecular structure. For example, the presence of alkylenedioxy rings in thiophene derivatives like EDOT and ProDOT affects their electron-richness and conductivity, making them suitable as monomers for conducting polymers . The introduction of substituents can also affect the redox properties and optical spectra of the resulting polymers, as seen in the case of PEDOT derivatives functionalized with electron acceptor groups .

Scientific Research Applications

Application 1: Ultrafast and Isomer-Dependent Photodissociation of Iodothiophenes

  • Methods of Application or Experimental Procedures : The method used in this study is ultrafast time-resolved extreme ultraviolet (XUV) ionization in conjunction with velocity map ion imaging. The photoexcited molecules and eventual I atom products are probed by site-selective ionization at the I 4d edge using intense XUV pulses, which induce multiple charges initially localized to the iodine atom .
  • Results or Outcomes : The time and momentum resolved measurements allow determination of the timescales and the respective product momentum and kinetic energy distributions for both isomers, which are interpreted in terms of rival ‘direct’ and ‘indirect’ dissociation pathways. The measurements are compared with a classical over the barrier model, which reveals that the onset of the indirect dissociation process is delayed by ∼1 ps relative to the direct process .

Application 2: Synthesis of 3-Thienylzinc Iodide and 3-(Perfluorooctyl)thiophene

  • Methods of Application or Experimental Procedures : 3-Iodothiophene reacts with zinc to form 3-thienylzinc iodide. This compound can then be coupled with aryl halides to form various organic compounds . Additionally, 3-Iodothiophene is used in the preparation of 3-(perfluorooctyl)thiophene, which is required for the synthesis of the conjugated polymer poly(3-perfluorooctylthiophene) .
  • Results or Outcomes : The successful synthesis of 3-thienylzinc iodide and 3-(perfluorooctyl)thiophene from 3-Iodothiophene expands the range of compounds that can be synthesized and has potential applications in the development of new materials .

Application 3: Iodocyclisation Reaction

  • Summary of the Application : 3-Iodothiophene is used in an iodocyclisation reaction, which is a type of organic reaction where a new iodine-containing ring is formed .
  • Methods of Application or Experimental Procedures : The reaction involves the use of readily available 1-mercapto-3-alkyn-2-ols, which are smoothly converted into the corresponding 3-iodothiophenes .
  • Results or Outcomes : The iodocyclisation reaction is made recyclable by the use of an ionic liquid as the reaction medium. The yields of the 3-iodothiophenes range from 50% to 81% .

Application 4: 3D Structure Analysis

  • Summary of the Application : The 3D structure of 3-Iodothiophene can be analyzed for various purposes, such as understanding its physical and chemical properties .
  • Methods of Application or Experimental Procedures : Various analytical techniques, such as X-ray crystallography, can be used to determine the 3D structure of 3-Iodothiophene .
  • Results or Outcomes : The results of the 3D structure analysis can provide valuable insights into the properties of 3-Iodothiophene, which can be useful in its applications in various fields .

Safety And Hazards

3-Iodothiophene is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical . It should be used only outdoors or in a well-ventilated area .

Relevant Papers Several papers have been published on the synthesis and applications of 3-Iodothiophene. For instance, a paper published in Organic & Biomolecular Chemistry discusses a recyclable and base-free method for the synthesis of 3-iodothiophenes . Another paper published in Springer highlights recent strategies in the synthesis of thiophene derivatives .

properties

IUPAC Name

3-iodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IS/c5-4-1-2-6-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKRMQIQXMJVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146791
Record name 3-Iodothiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodothiophene

CAS RN

10486-61-0
Record name 3-Iodothiophene
Source CAS Common Chemistry
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Record name 3-Iodothiophene
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Record name 3-Iodothiophene
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Record name 3-iodothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
605
Citations
X Wu, RD Rieke - The Journal of Organic Chemistry, 1995 - ACS Publications
… 3-iodothiophene … 3-iodothiophene with Rieke zinc (Zn*). Iodothiophene reacted slightly exothermically with Zn* (2 equiv) immediately upon addition. The conversion of 3-iodothiophene …
Number of citations: 58 pubs.acs.org
B Gabriele, R Mancuso, G Salerno… - The Journal of Organic …, 2012 - ACS Publications
… yn-2-ols 5 (readily available from alkynylation of the corresponding alpha-mercapto ketones or alpha-mercapto esters) were smoothly converted into the corresponding 3-iodothiophene …
Number of citations: 64 pubs.acs.org
Y Niide, I Ohkoshi - Journal of Molecular Spectroscopy, 1988 - Elsevier
… The sample of 3-iodothiophene used in this study was commercially purchased from Tokyo Kasei Co. and was used without further purification. The microwave spectra were recorded …
Number of citations: 10 www.sciencedirect.com
AS Santana, DB Carvalho, NS Cassemiro, LH Viana… - Tetrahedron …, 2014 - Elsevier
… of disubstituted 3-iodothiophene 3i … 3-iodothiophene 3k exclusively in 45% and 60% yields, respectively (Table 1, entries 5 and 6). No improvement in synthesizing 3-iodothiophene 3k …
Number of citations: 30 www.sciencedirect.com
Y Sasada, Y Niide - Journal of Molecular Spectroscopy, 1995 - Elsevier
… 3-iodothiophene (9, 10) have been studied. This paper details the investigation of the microwave spectrum of 3-iodothiophene … of 2- and 3-iodothiophene corresponds closely to those of …
Number of citations: 4 www.sciencedirect.com
IJ Tomkinson - 2017 - edata.stfc.ac.uk
3-Iodoothiophene, C4H3IS, J. Tomkinson, ISIS C (CM-1) COUNTS ERROR -20.1034 0 0 -19.9824 0 0 -19.8614 0 0 -19.7404 0 0 -19.6194 0 0 -19.4985 0 0 -19.3775 0 0 -19.2565 0 0 -19.1355 …
Number of citations: 0 edata.stfc.ac.uk
GJ Lee, SH Jo, JW Yang, JY Kim - Current Applied Physics, 2012 - Elsevier
… 2, image I show the initial stage of growth when the 3-iodothiophene monomer was … advanced through the nucleated liquid phase 3-iodothiophene monomers as it grew out from the …
Number of citations: 5 www.sciencedirect.com
JG Pucknat - 1966 - search.proquest.com
211 Reproduced with permission of the copyright owner. Further reproduction prohibited without permission. INTRODUCTION The purpose of the present investigation was to …
Number of citations: 2 search.proquest.com
LW Brown, E Krupski - Journal of Pharmaceutical Sciences, 1963 - Wiley Online Library
… To get a smooth wave from 3-iodothiophene, the concentration was maintained at about 0.5 millimolar because larger concentrations caused an inflection at the top of the wave as …
Number of citations: 9 onlinelibrary.wiley.com
MV Anokhin, AD Averin, SP Panchenko… - Russian Journal of …, 2014 - Springer
… The reactions of 3-iodothiophene with tetraamines III and IV … We also succeeded in reacting 3-iodothiophene with trioxadi… side catalytic transformations of 3-iodothiophene. Presumably, …
Number of citations: 9 link.springer.com

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